Welcome to the BenchChem Online Store!
molecular formula C13H8Br2F2O B8375439 1-Bromo-2-(2-bromo-6-fluoro-benzyloxy)-4-fluoro-benzene

1-Bromo-2-(2-bromo-6-fluoro-benzyloxy)-4-fluoro-benzene

Cat. No. B8375439
M. Wt: 378.01 g/mol
InChI Key: NMRPEYWXKIHODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994164B2

Procedure details

To a solution of 1-bromo-3-fluorobenzyl bromide (1.75 kg, 6.52 mol) and 2-bromo-5-fluorophenol (730 mL, 16.56 mol, 1.01 eq) in N,N-dimethylformamide (14 L) at 0° C. add potassium carbonate (1.36 kg, 9.80 mol) in one portion and stir the resulting slurry cold for one hour and then at room temperature overnight. Transfer the reaction mixture to a 50 liter flask, add water (14 L) drop wise over 30 min and ice periodically to control the exotherm of the crystallization. Stir at room temperature for one hour, collect off-white solids by filtration, wash with water, and dry overnight at 50° C. to obtain the title compound (2.22 kg, 90%). 1H NMR (CDCl3) δ 7.51 (m, 2H), 7.30 (m, 1H), 7.14 (t, 1H), 6.89 (dd, 1H), 6.67 (m, 1H), 5.26 (d, 2H).
Name
1-bromo-3-fluorobenzyl bromide
Quantity
1.75 kg
Type
reactant
Reaction Step One
Quantity
730 mL
Type
reactant
Reaction Step One
Quantity
1.36 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
solvent
Reaction Step One
Name
Quantity
14 L
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1([CH:9]=[CH:8][CH:7]=[C:6]([F:10])[CH2:5]1)CBr.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[OH:19].[C:20](=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[O:19][CH2:20][C:5]1[C:6]([F:10])=[CH:7][CH:8]=[CH:9][C:2]=1[Br:1] |f:2.3.4|

Inputs

Step One
Name
1-bromo-3-fluorobenzyl bromide
Quantity
1.75 kg
Type
reactant
Smiles
BrC1(CBr)CC(=CC=C1)F
Name
Quantity
730 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O
Name
Quantity
1.36 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir the resulting slurry cold for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the exotherm of the crystallization
STIRRING
Type
STIRRING
Details
Stir at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
collect off-white solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry overnight at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)OCC1=C(C=CC=C1F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 kg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.